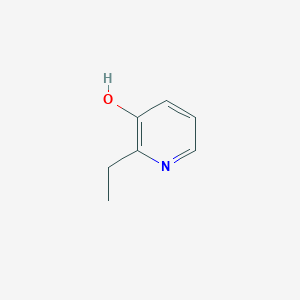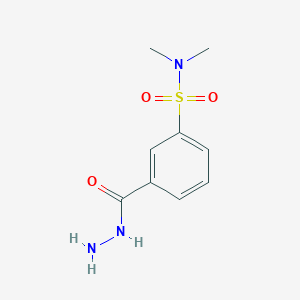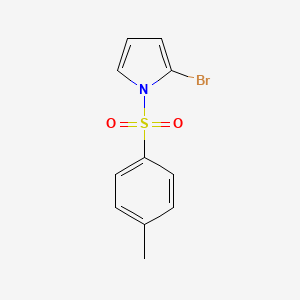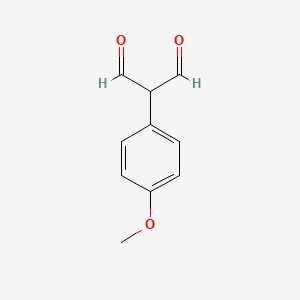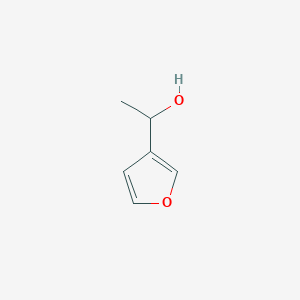![molecular formula C21H22N4O2 B1334468 (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone CAS No. 837411-45-7](/img/structure/B1334468.png)
(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone typically involves multi-step organic reactions. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The piperidine ring can be introduced via nucleophilic substitution reactions. The final step often involves coupling the aromatic and heterocyclic components under conditions such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions are carefully controlled to minimize by-products and ensure consistency in the final product .
化学反応の分析
Types of Reactions
(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties
作用機序
The mechanism of action of (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-triazol-5-yl)-piperidin-1-yl]-methanone
- (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-thiadiazol-5-yl)-piperidin-1-yl]-methanone
Uniqueness
Compared to similar compounds, (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone exhibits unique properties such as higher stability and specific binding interactions due to the presence of the oxadiazole ring .
特性
IUPAC Name |
(3,5-dimethylphenyl)-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-14-10-15(2)12-18(11-14)21(26)25-8-5-16(6-9-25)20-23-19(24-27-20)17-4-3-7-22-13-17/h3-4,7,10-13,16H,5-6,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLZWAXQZWBGAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C3=NC(=NO3)C4=CN=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
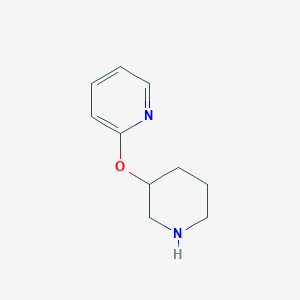
![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)
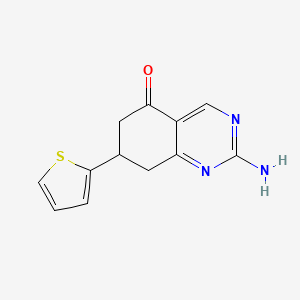
![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)
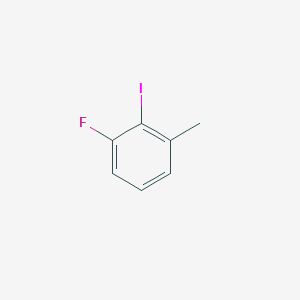
![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)
